

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1519349

[Get Quote](#)

An In-Depth Technical Guide to **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine**: A Core Scaffold for Modern Drug Discovery

Introduction: The landscape of modern medicinal chemistry is defined by the strategic use of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a wide range of biological targets. Among these, the pyrazolopyridine core, a fused bicyclic heterocycle, has emerged as a cornerstone in the development of targeted therapies. This guide focuses on a key derivative, **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine**, a compound whose specific substitution pattern makes it an exceptionally valuable starting material for synthesizing potent and selective inhibitors for critical disease targets, particularly in oncology and immunotherapy.

The strategic placement of a bromine atom at the 6-position provides a versatile chemical handle for introducing molecular complexity via cross-coupling reactions.^[1] Simultaneously, the N1-methylation of the pyrazole ring locks the tautomeric form, providing a consistent structural element for molecular modeling and predictable target engagement. This guide, intended for researchers, medicinal chemists, and drug development scientists, will provide an in-depth exploration of this compound's properties, a robust synthesis protocol, its pivotal role in the development of next-generation cancer immunotherapies, and essential safety considerations.

Part 1: Physicochemical Properties and Identification

The unique identity and characteristics of **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine** are fundamental to its application. The table below summarizes its key identifiers and computed properties.

Property	Value
CAS Number	1150617-56-3
Molecular Formula	C ₇ H ₆ BrN ₃
Molecular Weight	212.05 g/mol
IUPAC Name	6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
SMILES	CN1C2=C(C=N1)N=CC(=C2)Br
InChI Key	LTMUVAQITSJBGQ-UHFFFAOYSA-N

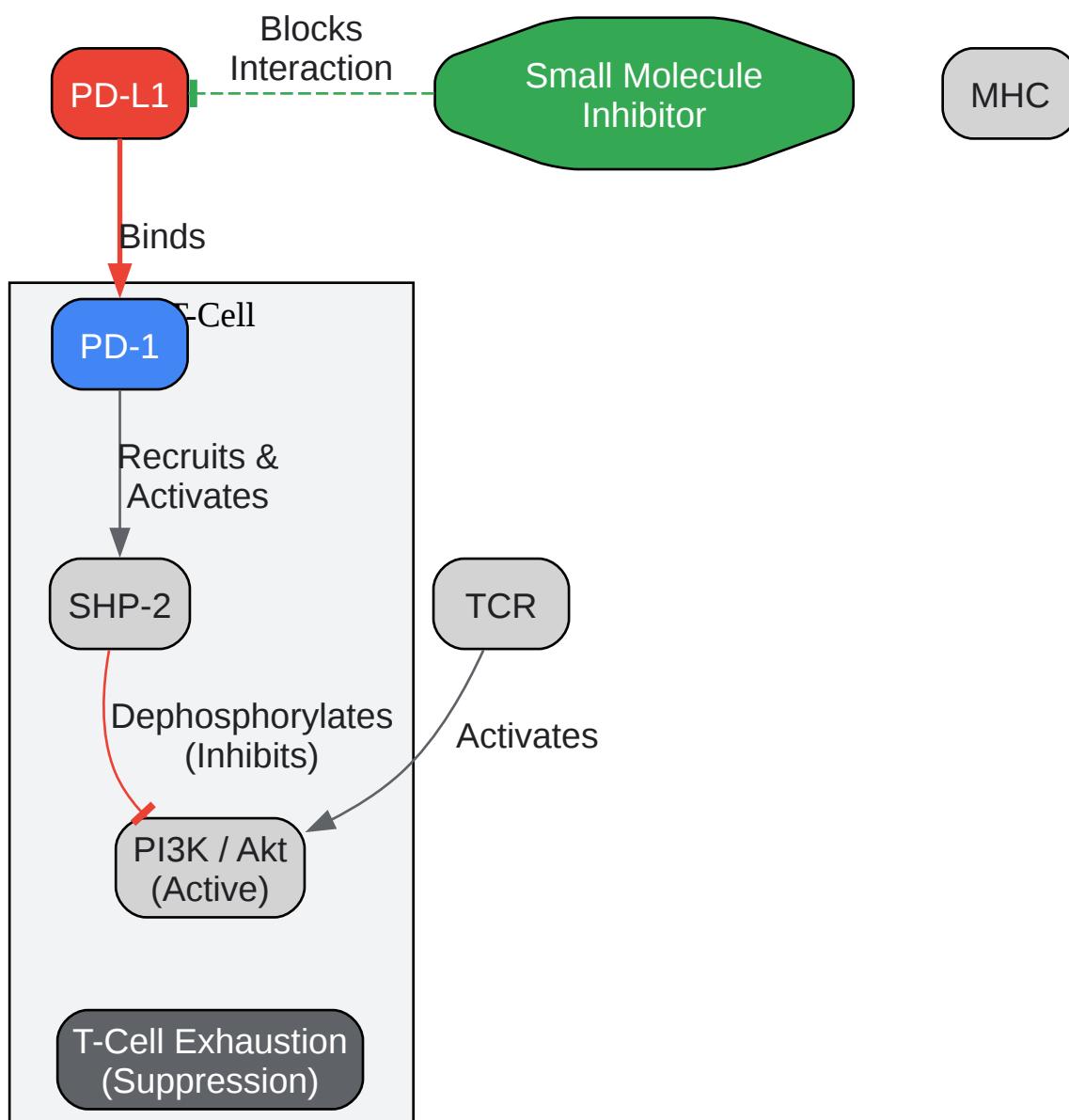
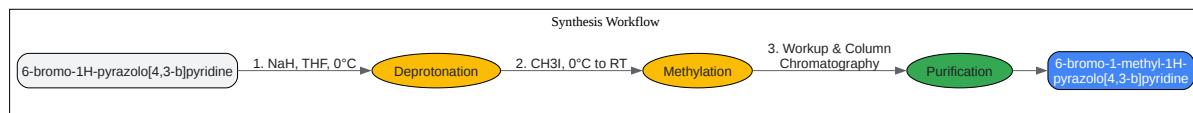
Part 2: Synthesis Protocol and Mechanistic Rationale

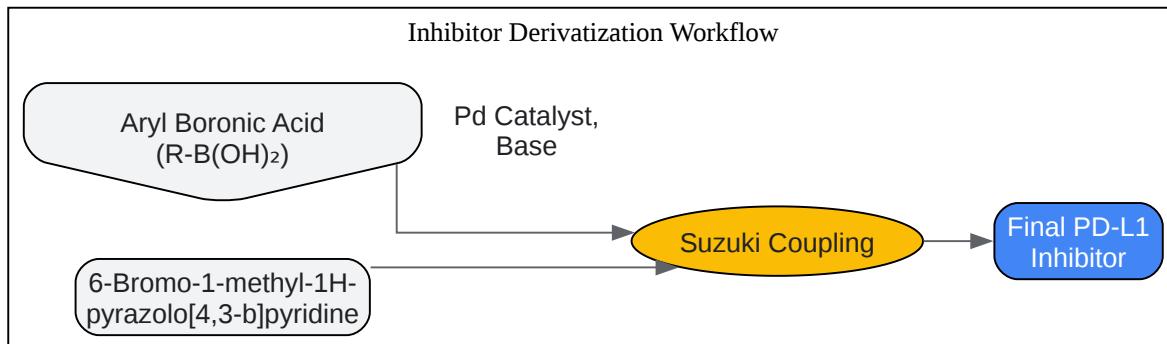
The synthesis of **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine** is typically achieved through the N-methylation of its precursor, 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1150617-54-1). The following protocol is a robust method based on established principles of heterocyclic chemistry.

Experimental Protocol: N-Methylation of 6-bromo-1H-pyrazolo[4,3-b]pyridine

Objective: To regioselectively add a methyl group to the N1 position of the pyrazole ring.

Materials and Reagents:



- 6-bromo-1H-pyrazolo[4,3-b]pyridine


- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)
- Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq).
- Solvent Addition: Add anhydrous THF (or DMF) to the flask to dissolve the starting material. The volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).
- Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.
 - Causality Explanation: Sodium hydride is a strong, non-nucleophilic base. It is used to deprotonate the acidic N-H of the pyrazole ring, forming a sodium salt. This step is critical as it generates the nucleophilic pyrazolide anion, which will subsequently attack the methylating agent. Performing this at 0 °C controls the exothermic reaction and prevents potential side reactions.
- Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation. The reaction may become a thicker suspension.

- **Methylation:** Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.
 - **Causality Explanation:** Methyl iodide is a potent electrophile and the classic S_N2 methylating agent. The pyrazolide anion attacks the electron-deficient methyl carbon, displacing the iodide leaving group to form the N-C bond. Adding it dropwise at 0°C helps manage the exothermicity of the reaction.
- **Reaction Completion:** Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Workup and Quenching:** Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.
 - **Causality Explanation:** The water wash removes inorganic salts (like NaI and excess NH₄Cl), while the brine wash helps to remove residual water from the organic layer, improving drying efficiency.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine [myskinrecipes.com]
- To cite this document: BenchChem. [6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1519349#6-bromo-1-methyl-1h-pyrazolo-4-3-b-pyridine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com